(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one
Overview
Description
(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a hydroxyphenyl group and a dimethylpentene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one typically involves the reaction of 2-hydroxyaniline with 4,4-dimethylpent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxyphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the dimethylpentene structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]-4,4-dimethylpent-1-en-3-one
- 4-[(4-Chlorophenyl)amino]-4,4-dimethylpent-1-en-3-one
- 4-[(4-Nitrophenyl)amino]-4,4-dimethylpent-1-en-3-one
Uniqueness
(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
(E)-1-(2-hydroxyanilino)-4,4-dimethylpent-1-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)12(16)8-9-14-10-6-4-5-7-11(10)15/h4-9,14-15H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJUHYDBFXQQS-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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